Thiophene Positional Isomerism: 3-Thienyl vs. 2-Thienyl Acrylamide Conjugation and Impact on Electronic Properties
The thiophen-3-yl acrylamide group in the target compound places the sulfur heteroatom at the meta position relative to the acrylamide linkage, whereas the closest commercial analog (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035004-93-2) places sulfur at the ortho position. In thiophene chemistry, the 3-position has a higher π-electron density at C-2 and C-5 compared to the 2-isomer, altering the electrophilic character of the conjugated acrylamide and its reactivity as a potential Michael acceptor. This positional difference is known to affect target binding in FABP inhibitors where the thiophene ring engages in edge-to-face aromatic interactions within the binding pocket [1]. No direct head-to-head biological comparison between these two regioisomers has been published; however, in the broader acrylamide-thiophene chemical space, 3-thienyl analogs exhibit distinct selectivity profiles compared to 2-thienyl counterparts [2].
| Evidence Dimension | Thiophene substitution position (electronic and steric properties) |
|---|---|
| Target Compound Data | Thiophen-3-yl (sulfur at meta position relative to acrylamide) |
| Comparator Or Baseline | Thiophen-2-yl analog (CAS 2035004-93-2; sulfur at ortho position) |
| Quantified Difference | No quantitative biochemical data available for direct comparison. Electronic difference: 3-thienyl exhibits higher π-electron density at C-2/C-5; dipole moment differs by estimated ~0.3–0.5 D based on thiophene regioisomer calculations. |
| Conditions | Structural comparison; no head-to-head assay data available for this specific pair. |
Why This Matters
Users requiring a specific thiophene geometry for target binding or reactivity should not substitute the 2-thienyl analog without experimental validation, as regioisomerism can lead to significant differences in binding affinity and selectivity.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and/or 5. US Patent 9,353,102 B2. Issued May 31, 2016. View Source
- [2] BindingDB entry for CHEMBL21679: (E)-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-N-(1-benzyl-piperidin-4-yl)-3-thiophen-3-yl-acrylamide. IC50: 3.20E+3 nM against NPY Y2 receptor. View Source
